7-Methoxy-3,7-dimethyloctan-1-ol 7-Methoxy-3,7-dimethyloctan-1-ol
Brand Name: Vulcanchem
CAS No.: 38376-28-2
VCID: VC7971978
InChI: InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3
SMILES: CC(CCCC(C)(C)OC)CCO
Molecular Formula: C11H24O2
Molecular Weight: 188.31 g/mol

7-Methoxy-3,7-dimethyloctan-1-ol

CAS No.: 38376-28-2

Cat. No.: VC7971978

Molecular Formula: C11H24O2

Molecular Weight: 188.31 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-3,7-dimethyloctan-1-ol - 38376-28-2

Specification

CAS No. 38376-28-2
Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
IUPAC Name 7-methoxy-3,7-dimethyloctan-1-ol
Standard InChI InChI=1S/C11H24O2/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10,12H,5-9H2,1-4H3
Standard InChI Key HAGATCKFXSBCCQ-UHFFFAOYSA-N
SMILES CC(CCCC(C)(C)OC)CCO
Canonical SMILES CC(CCCC(C)(C)OC)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Methoxy-3,7-dimethyloctan-1-ol features a ten-carbon chain (octanol derivative) with methyl groups at positions 3 and 7, a methoxy group at position 7, and a hydroxyl group at position 1. The IUPAC name explicitly defines this substitution pattern, distinguishing it from isomers like 3,7-dimethyl-7-methoxyoctan-2-ol (CAS 41890-92-0) .

Table 1: Key Identifiers

PropertyValueSource
CAS Number38376-28-2
Molecular FormulaC11H24O2\text{C}_{11}\text{H}_{24}\text{O}_{2}
Molecular Weight188.307 g/mol
Exact Mass188.178 g/mol
HS Code2909499000

The HS code 2909499000 classifies it under "ether-alcohols and derivatives," subject to a 5.5% MFN tariff .

Physicochemical Properties

Limited experimental data exist for this compound. Publicly available resources report unknown values for density, boiling point, and melting point . Computational predictions suggest a LogP of 2.60, indicating moderate lipophilicity, and a polar surface area (PSA) of 29.46 Ų, reflecting limited hydrogen-bonding capacity .

Table 2: Predicted and Experimental Properties

PropertyValueMethod/Source
LogP2.60Calculated
PSA29.46 ŲCalculated
Boiling PointNot AvailableExperimental
Flash PointNot AvailableExperimental

Synthesis and Industrial Production

  • Alkoxylation: Reaction of alcohols with alkyl halides in basic conditions.

  • Hydrogenation: Reduction of ketone precursors.

The compound’s downstream applications suggest use as an intermediate in fragrance or surfactant production, though direct evidence is lacking .

EndpointResultSource
GenotoxicityNegative (Ames test, in vitro micronucleus)
Skin SensitizationNon-sensitizing (LLNA assay)
Repeated Dose ToxicityMOE > 20,000 (NOAEL: 150 mg/kg/day)
Environmental PersistenceLow bioaccumulation potential

These data suggest low systemic toxicity for the analog, though extrapolation to the 1-ol derivative requires caution.

Research Gaps and Future Directions

Critical uncertainties include:

  • Physicochemical Data: Experimental determination of boiling point, solubility, and stability.

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Ecotoxicity: Environmental fate and aquatic toxicity profiles.

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